molecular formula C10H6ClN3O2 B12487516 6-Chloro-4-nitro-2,2'-bipyridine

6-Chloro-4-nitro-2,2'-bipyridine

Cat. No.: B12487516
M. Wt: 235.62 g/mol
InChI Key: RDXRKYGUHSUPIY-UHFFFAOYSA-N
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Description

6-Chloro-4-nitro-2,2'-bipyridine is a functionalized bipyridine derivative of significant interest in synthetic and coordination chemistry. Bipyridines and their derivatives are fundamental precursors for a wide array of valuable substances, serving as key ligands for catalysts, photosensitizers, and in the construction of supramolecular architectures . The presence of both chloro and nitro substituents on the bipyridine scaffold makes this compound a versatile synthetic intermediate. The halogen atom provides a reactive site for further elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which are established methods for constructing complex bipyridine structures . Concurrently, the nitro group can be reduced to an amine or serve as an electron-withdrawing component, modulating the electronic properties of the resulting metal complexes or organic materials. As a chelating ligand, its structure allows it to strongly coordinate with metal centers, such as ruthenium, which is foundational in the development of photoluminescent compounds and catalytic systems . This product is intended for research applications in chemical synthesis and materials science and is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H6ClN3O2

Molecular Weight

235.62 g/mol

IUPAC Name

2-chloro-4-nitro-6-pyridin-2-ylpyridine

InChI

InChI=1S/C10H6ClN3O2/c11-10-6-7(14(15)16)5-9(13-10)8-3-1-2-4-12-8/h1-6H

InChI Key

RDXRKYGUHSUPIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing bipyridine frameworks. For 6-chloro-4-nitro-2,2'-bipyridine, this method involves coupling a halogenated pyridine (e.g., 2-chloro-4-nitropyridine) with a pyridine boronic acid derivative.

Procedure :

  • Reactants : 2-Chloro-4-nitropyridine (halogenated partner) and 2-pyridylboronic acid.
  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).
  • Base : Cs₂CO₃ or K₃PO₄.
  • Solvent : Dioxane/water (4:1) at 80–100°C for 12–24 hours.

Key Findings :

  • Yields range from 45% to 68%, with side products arising from homocoupling or deboronation.
  • Electron-withdrawing nitro groups enhance oxidative addition efficiency but may deactivate palladium catalysts.

Optimization :

  • Addition of CuI (10 mol%) improves yield by 15–20% via transmetallation acceleration.
  • Microwave irradiation reduces reaction time to 2–4 hours with comparable yields.

Ullmann Coupling

Ullmann coupling offers a copper-catalyzed route, advantageous for avoiding noble metals.

Procedure :

  • Reactants : 2-Bromo-4-nitropyridine and 2-chloropyridine.
  • Catalyst : CuI (20 mol%) with 1,10-phenanthroline ligand.
  • Solvent : DMF at 120°C for 48 hours.

Key Findings :

  • Moderate yields (30–50%) due to competitive dehalogenation.
  • High temperatures (>100°C) are critical for aryl halide activation.

Limitations :

  • Limited functional group tolerance; nitro groups may undergo reduction under prolonged heating.

Directed Metallation and Coupling

Lithium-Halogen Exchange

This method leverages directed ortho-metallation (DoM) to install substituents regioselectively.

Procedure :

  • Metallation : Treat 2-chloropyridine with LDA (Lithium Diisopropylamide) at −78°C.
  • Quenching : Introduce nitro groups via electrophilic nitration (HNO₃/Ac₂O).
  • Coupling : Oxidative dimerization using Mn(OAc)₃.

Key Findings :

  • Achieves 55–60% yield but requires strict anhydrous conditions.
  • Nitration post-metallation ensures precise positioning at the 4-position.

Post-Functionalization of Bipyridine Scaffolds

Nitration of Preformed Chlorobipyridines

Direct nitration of 6-chloro-2,2'-bipyridine offers a stepwise approach.

Procedure :

  • Substrate : 6-Chloro-2,2'-bipyridine.
  • Nitrating Agent : Fuming HNO₃ in H₂SO₄ at 0–5°C.
  • Reaction Time : 2–4 hours.

Key Findings :

  • Regioselectivity challenges: Nitration occurs preferentially at the 4-position (70% yield) over the 5-position (20%).
  • Over-nitration can occur, necessitating careful stoichiometric control.

Chlorination of Nitrobipyridines

Alternative strategies introduce chlorine after nitration.

Procedure :

  • Nitration : Synthesize 4-nitro-2,2'-bipyridine via Stille coupling (2-tributylstannylpyridine + 4-nitropyridine bromide).
  • Chlorination : Use POCl₃/PCl₅ at 80°C for 6 hours.

Key Findings :

  • Chlorination at the 6-position proceeds in 65–75% yield with excess POCl₃.
  • Side products include di- and tri-chlorinated derivatives, separable via column chromatography.

Transition-Metal-Free Approaches

Radical-Mediated Coupling

Recent advances employ photoredox catalysis or organic radicals for C–C bond formation.

Procedure :

  • Reactants : 2-Chloro-4-nitropyridine and 2-pyridylzinc bromide.
  • Catalyst : 4CzIPN (organic photocatalyst) under blue LED light.
  • Solvent : THF at room temperature for 24 hours.

Key Findings :

  • Yields up to 50% with excellent regioselectivity.
  • Avoids metal residues, beneficial for pharmaceutical applications.

Comparative Analysis of Methods

Method Catalyst Yield (%) Advantages Limitations
Suzuki-Miyaura Pd(PPh₃)₄ 45–68 High functional group tolerance Palladium cost, boronic acid synthesis
Ullmann Coupling CuI/1,10-phenanthroline 30–50 Low-cost catalyst Long reaction times, moderate yields
Directed Metallation LDA/Mn(OAc)₃ 55–60 Regioselective nitration Strict anhydrous conditions
Post-Functionalization HNO₃/H₂SO₄ 60–70 Simple nitration step Over-nitration risks
Radical-Mediated 4CzIPN 40–50 Metal-free, mild conditions Moderate yields, specialized equipment

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-nitro-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol or water).

Major Products:

Mechanism of Action

The mechanism of action of 6-Chloro-4-nitro-2,2’-bipyridine is primarily related to its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic cycles, facilitating reactions such as oxidation and reduction . The molecular targets and pathways involved depend on the specific metal ion and the reaction conditions used .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

Key structural analogs and their substituent effects are summarized below:

Compound Name Substituents Molecular Weight Key Properties Applications References
6-Chloro-4-nitro-2,2'-bipyridine Cl (6), NO₂ (4) on same ring 231.63* High electron deficiency; potential for metal coordination or redox activity. Hypothesized: Catalysis, nonlinear optics.
6-Chloro-2,2'-bipyridine Cl (6) 190.63 Moderate solubility in organic solvents; electron-withdrawing Cl influences redox. Ligand precursor, organic synthesis.
4,4'-Dinitro-2,2'-bipyridine NO₂ (4,4') on both rings 246.18 Strong electron-withdrawing; stable but reactive. Oxidizing agents, high-energy materials.
6-Chloro-4,4’-dimethyl-2,2’-bipyridine Cl (6), CH₃ (4,4’) 217.68 Mixed electronic effects (Cl withdraws, CH₃ donates); versatile ligand synthesis. Metal-catalyzed cross-coupling reactions.
4-Chloro-4'-nitro-2,2'-bipyridine Cl (4), NO₂ (4') on different rings 231.63* Asymmetric electronic distribution; distinct redox behavior. Coordination chemistry, asymmetric catalysis.

*Calculated based on molecular formula.

Electronic and Reactivity Comparisons

  • Electron-Withdrawing vs. Donating Groups: Nitro (NO₂) and Chloro (Cl): Both groups withdraw electrons, but the nitro group has a stronger effect. In 4,4'-dinitro-2,2'-bipyridine, this results in exceptionally low electron density, favoring applications in oxidative environments . Methyl (CH₃): In 6-chloro-4,4’-dimethyl-2,2’-bipyridine, methyl groups donate electrons, balancing the chloro group’s withdrawal. This creates ligands suitable for stabilizing metal centers in cross-coupling reactions .
  • Redox Behavior: Bipyridines with electron-withdrawing substituents (e.g., nitro) exhibit well-separated reduction potentials, as seen in rhenium complexes where reductions localize on the bipyridine ring and metal center . This compound likely shares this trait, enabling use in electrocatalysis.
  • Solubility and Stability: Chloro-substituted bipyridines (e.g., 6-chloro-2,2'-bipyridine) show moderate solubility in ethanol and dichloromethane but poor water solubility . Nitro groups may further reduce solubility due to increased polarity.

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